molecular formula C29H36O10 B13033179 HenridilactoneD

HenridilactoneD

Cat. No.: B13033179
M. Wt: 544.6 g/mol
InChI Key: CWFGQJNQESAHDH-LPXHANSTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

HenridilactoneD is a highly oxygenated nortriterpenoid compound isolated from the plant Schisandra henryi. This compound is part of a unique family of triterpenoids known for their complex structures and significant biological activities. This compound has garnered attention due to its potential pharmacological properties, including anti-HIV and anticancer activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of HenridilactoneD involves multiple steps, including the isolation of precursor compounds from Schisandra henryi and subsequent chemical modifications. The synthetic routes typically involve oxidation and cyclization reactions under controlled conditions to achieve the desired structure .

Industrial Production Methods: Industrial production of this compound is still in the research phase, with efforts focused on optimizing extraction and purification processes from natural sources. Advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are employed to ensure the purity and quality of the compound .

Chemical Reactions Analysis

Types of Reactions: HenridilactoneD undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups to hydroxyl groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various oxidized and reduced derivatives of this compound, which can be further studied for their biological activities .

Scientific Research Applications

HenridilactoneD has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound for studying complex triterpenoid structures and their synthetic pathways.

    Biology: Investigated for its potential anti-HIV and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating viral infections and cancer.

Mechanism of Action

The mechanism of action of HenridilactoneD involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating the activity of enzymes and receptors involved in viral replication and cancer cell proliferation. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that this compound may inhibit key enzymes involved in these processes .

Comparison with Similar Compounds

HenridilactoneD is compared with other similar compounds, such as:

Uniqueness: this compound stands out due to its unique octacyclic backbone and highly oxygenated structure, which contribute to its distinct biological activities and potential therapeutic applications .

Properties

Molecular Formula

C29H36O10

Molecular Weight

544.6 g/mol

IUPAC Name

(1S,3R,7R,10S,12S,13R,15S,17R,18S,21R,22S,23R,25S,29S)-12-hydroxy-9,9,18,23,25-pentamethyl-4,8,16,20,28-pentaoxaoctacyclo[13.12.1.115,22.01,13.03,7.03,10.017,21.025,29]nonacosane-5,14,19,24-tetrone

InChI

InChI=1S/C29H36O10/c1-11-17-20-19(12(2)24(34)35-20)38-29-21(17)26(5,22(11)32)6-7-27(39-29)10-28-14(8-13(30)18(27)23(29)33)25(3,4)36-15(28)9-16(31)37-28/h11-15,17-21,30H,6-10H2,1-5H3/t11-,12+,13+,14+,15-,17-,18+,19-,20-,21+,26+,27+,28-,29+/m1/s1

InChI Key

CWFGQJNQESAHDH-LPXHANSTSA-N

Isomeric SMILES

C[C@@H]1[C@@H]2[C@@H]3[C@@H]([C@@H](C(=O)O3)C)O[C@@]45[C@@H]2[C@@](C1=O)(CC[C@]6(O4)C[C@@]78[C@@H](C[C@@H]([C@H]6C5=O)O)C(O[C@@H]7CC(=O)O8)(C)C)C

Canonical SMILES

CC1C2C3C(C(C(=O)O3)C)OC45C2C(C1=O)(CCC6(O4)CC78C(CC(C6C5=O)O)C(OC7CC(=O)O8)(C)C)C

Origin of Product

United States

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